Methyl hesperidin
Description
Context within Flavonoid Chemical Structures
Flavonoids are a broad class of plant secondary metabolites characterized by a polyphenolic structure. Methyl hesperidin (B1673128) belongs to the flavanone (B1672756) subclass of flavonoids. nih.govselleckchem.com
Flavanone Glycoside Precursors and Chalcone (B49325) Derivatives
Hesperidin, the direct precursor to methyl hesperidin, is a flavanone glycoside. nih.govwikipedia.org This means it consists of a flavanone, hesperetin (B1673127), linked to a disaccharide sugar, rutinose. wikipedia.org The biosynthesis of hesperidin originates from the amino acid L-phenylalanine through a multi-step enzymatic process. wikipedia.org
Under certain alkaline conditions, particularly during methylation processes, flavanones like hesperidin can undergo a reversible transformation into their chalcone form. google.com This results in the formation of hesperidin methyl chalcone, a semi-synthetic derivative. researchgate.net Research has focused on controlling methylation reactions to favor the production of this compound (the flavanone form) over its chalcone derivatives by manipulating factors like temperature and the type of alkaline agent used. google.com
Structural Relationship to Hesperidin
This compound is structurally very similar to hesperidin. The primary difference lies in the methylation of one or more of the hydroxyl (-OH) groups on the hesperidin molecule, replacing them with a methoxy (B1213986) (-OCH3) group. nih.govinnovareacademics.in Specifically, in one common form of this compound, the hydroxyl group at the 3' position of the B-ring of hesperetin is replaced by a methoxy group. nih.gov This seemingly minor alteration has significant implications for the compound's physicochemical properties.
Rationale for Advanced Research on this compound Derivatives
The impetus for creating and studying derivatives of hesperidin, such as this compound, stems from the limitations of the parent compound, primarily its low water solubility. tandfonline.comregimenlab.ca This poor solubility negatively impacts its absorption and bioavailability in biological systems. tandfonline.commdpi.com Research into this compound and other derivatives aims to overcome these limitations.
Enhanced Metabolic Stability in Research Models
Studies have shown that methylation can significantly improve the metabolic stability of flavonoids. acs.org The hydroxyl groups on flavonoids are primary targets for phase II metabolism, where glucuronic acid and sulfate (B86663) groups are added, leading to rapid excretion from the body. acs.org By "capping" these hydroxyl groups with methyl groups, the metabolic process is shifted towards less efficient oxidation by CYP enzymes, thereby increasing the compound's stability. acs.org Research on a hydrosoluble, semi-synthetic derivative, 14C-hesperidin methyl chalcone, in rats demonstrated its metabolic pathway and excretion patterns. mdpi.comresearchgate.net
Improved Tissue Absorption and Distribution in Preclinical Models
The enhanced solubility of this compound derivatives is linked to improved absorption and tissue distribution in preclinical models. regimenlab.canih.gov Hesperidin itself has poor water solubility, which limits its absorption in the small intestine. tandfonline.commdpi.com The methylation of hesperidin to form derivatives like hesperidin methyl chalcone increases its solubility, which in turn is expected to lead to better bioavailability and tissue distribution. tandfonline.comnih.gov Studies in rats with a hesperetin derivative showed it was more rapidly absorbed than hesperidin. mdpi.com Furthermore, research has indicated that this compound peaks in the blood 1-2 hours after oral administration in animal models. nih.govmdpi.com
Diversified Biological Activity Profiles in Experimental Systems
The structural modifications in this compound and its derivatives also lead to a diversification of their biological activities in experimental settings. While hesperidin itself exhibits a range of activities, including antioxidant and anti-inflammatory effects, its derivatives have been the subject of research to explore potentially enhanced or novel properties. mdpi.comcaldic.com For instance, hesperidin and this compound have been shown to reduce the expression of VCAM-1 induced by TNF-alpha by inhibiting the phosphorylation of Akt and PKC. selleckchem.comtargetmol.comselleckchem.com Furthermore, various synthetic derivatives of hesperetin have been evaluated for their antiproliferative effects on cancer cell lines. mdpi.comnih.gov The antioxidant activity of this compound has also been a focus, with studies showing it can quench free radicals and interact with proteins, potentially enhancing their antioxidant capacity. mdpi.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36O15 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1 |
InChI Key |
GUMSHIGGVOJLBP-CTUUZZHSSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |
Synonyms |
methyl hesperidin methylhesperidin |
Origin of Product |
United States |
Synthetic and Derivatization Methodologies for Methyl Hesperidin
Chemical Synthesis Approaches
The conversion of hesperidin (B1673128) to its methylated derivatives is a cornerstone of its practical application. Researchers have explored various chemical synthesis methods to achieve efficient methylation. These approaches aim to add methyl groups to the hydroxyl moieties of the hesperidin molecule, thereby altering its physicochemical properties. regimenlab.cafrontiersin.org
Methylation Techniques for Hesperidin Derivatization
Several distinct techniques have been systematically investigated for the methylation of hesperidin. The most common methods involve the use of diazomethane (B1218177), methyl iodide with sodium hydride, and dimethylsulfate. scispace.comresearchgate.net Each of these methods presents a unique set of reaction conditions, mechanisms, and efficiencies.
Diazomethane (CH₂N₂) serves as a potent methylating agent for acidic hydroxyl groups. spcmc.ac.inmasterorganicchemistry.com In the context of hesperidin, an ethereal solution of diazomethane is typically added to a solution of hesperidin in methanol (B129727) at a reduced temperature. scispace.com The reaction mechanism involves the protonation of diazomethane by the acidic phenolic hydroxyl groups of hesperidin. spcmc.ac.inlibretexts.org The resulting methyldiazonium ion is a highly reactive species that readily transfers a methyl group to the carboxylate or phenoxide anion, releasing nitrogen gas as a byproduct. masterorganicchemistry.comlibretexts.org
While effective for methylating acidic protons like those on carboxylic acids and phenols, diazomethane is generally less reactive towards less acidic alcoholic hydroxyl groups. spcmc.ac.in A study comparing methylation methods found that using diazomethane resulted in a product containing 6.1% of unreacted hesperidin, indicating a lower efficiency compared to other techniques. scispace.com
The use of methyl iodide (CH₃I) in conjunction with a strong base like sodium hydride (NaH) is a highly effective method for methylating hesperidin. scispace.comresearchgate.net The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., dry N₂). scispace.com
The mechanism begins with the deprotonation of the hydroxyl groups of hesperidin by sodium hydride, a powerful base, to form alkoxide and phenoxide ions. These anions then act as nucleophiles, attacking the electrophilic methyl group of methyl iodide in a classic Williamson ether synthesis (S_N2 reaction), thereby forming the methyl ether and sodium iodide as a byproduct. sci-hub.seechemi.com The use of sodium hydride ensures the deprotonation of even the less acidic alcoholic hydroxyl groups, leading to a more complete methylation. scispace.com This method has been shown to be the most efficient, with the final product containing only 1.2% of unchanged hesperidin. scispace.com
Dimethylsulfate ((CH₃)₂SO₄) is a widely used and cost-effective methylating agent for the synthesis of methyl hesperidin, particularly in alkaline conditions. scispace.commdpi.com The protocol typically involves dissolving hesperidin in an aqueous alkaline solution, such as 5% sodium hydroxide (B78521) (NaOH), followed by the addition of dimethylsulfate with continuous stirring. scispace.com
The alkaline medium deprotonates the phenolic and alcoholic hydroxyl groups of hesperidin, creating nucleophilic sites. Dimethylsulfate then acts as the electrophile, transferring a methyl group to the oxygen atoms. scispace.comnih.gov This method is commonly employed for industrial-scale production. scispace.comgoogle.com However, research indicates that it is less efficient than the methyl iodide-sodium hydride method, leaving 3.7% of unreacted hesperidin in the final product mixture. scispace.com
Methyl Iodide-Sodium Hydride Reaction Mechanisms
Optimization Strategies for Methylation Yields and Product Purity
Optimizing the synthesis of this compound focuses on maximizing the yield of the desired methylated products while minimizing the amount of unreacted starting material and unwanted byproducts. The choice of methylation technique is a primary factor influencing the outcome.
A comparative study evaluated the efficiency of diazomethane, dimethylsulfate, and methyl iodide-sodium hydride methods by quantifying the amount of un-methylated hesperidin in the final product using High-Performance Liquid Chromatography (HPLC). scispace.com The results demonstrated that the methyl iodide-sodium hydride method provided the highest methylation performance, making it the recommended choice for applications requiring high purity and yield. scispace.comresearchgate.net
Further optimization can involve adjusting reaction parameters such as temperature, reaction time, and the molar ratio of reactants. google.com For instance, in the dimethylsulfate method, controlling the pH and temperature is crucial for both methylation efficiency and minimizing side reactions. scispace.com Post-synthesis purification steps, such as extraction and chromatography, are also essential for isolating the methylated derivatives and achieving high purity. google.com
| Methylation Method | Unreacted Hesperidin (%) | Relative Efficiency |
|---|---|---|
| Methyl Iodide-Sodium Hydride | 1.2 | Highest |
| Dimethylsulfate | 3.7 | Medium |
| Diazomethane | 6.1 | Lowest |
Role of Alkaline Conditions in Hesperidin Isomerization to Methyl Chalcone (B49325)
A significant aspect of hesperidin methylation, particularly when conducted under alkaline conditions (e.g., with dimethylsulfate in NaOH), is the isomerization of the flavanone (B1672756) structure into a chalcone. scispace.comresearchgate.net Hesperidin is a flavanone glycoside. wikipedia.org In an alkaline medium, the flavanone ring can undergo opening, leading to the formation of the corresponding chalcone structure. scispace.comfrontiersin.org This chalcone can then be methylated.
Biosynthetic Pathways and Microbial Transformation Research
The biosynthesis of this compound is not a widely documented natural process. Research has primarily focused on the microbial transformation of its precursor, hesperidin, and the enzymatic synthesis of its aglycone, hesperetin (B1673127), which can then be chemically or enzymatically methylated.
Enzymatic Conversion Mechanisms of Hesperidin Precursors (e.g., Rhamnosidase Action)
The initial and crucial step in the biotransformation of hesperidin is its deglycosylation to hesperetin. This process is primarily achieved through the action of microbial enzymes. Hesperidin is a glycoside composed of the flavanone hesperetin linked to a rutinose (a disaccharide of rhamnose and glucose) moiety. wikipedia.org
The enzymatic hydrolysis of hesperidin typically involves a two-step mechanism catalyzed by two distinct enzymes:
α-L-rhamnosidase: This enzyme cleaves the terminal rhamnose from the rutinose sugar chain of hesperidin, yielding hesperetin-7-O-glucoside. mdpi.comresearchgate.net
β-D-glucosidase: This enzyme then hydrolyzes the remaining glucose unit from hesperetin-7-O-glucoside to release the aglycone, hesperetin. researchgate.net
Several microorganisms have been identified to possess these enzymatic activities and are capable of converting hesperidin to hesperetin. After oral ingestion, gut microbiota, including species from the genus Bifidobacterium, can hydrolyze hesperidin to hesperetin through the action of their rhamnosidases. thieme-connect.com Various fungi, such as Aspergillus and Penicillium species, and bacteria like Lactobacillus and Bifidobacterium have been shown to effectively perform this conversion. researchgate.net
A single-step enzymatic deglycosylation of hesperidin to hesperetin has also been reported using a novel α-rhamnosyl-β-glucosidase from Acremonium sp. DSM24697. This enzyme can directly hydrolyze the entire rutinose moiety. researchgate.net
The table below summarizes some microorganisms and their enzymes involved in the conversion of hesperidin to hesperetin.
| Microorganism/Enzyme Source | Enzyme(s) | Product | Reference |
| Ascomycetes species | Hesperidin 6-O-α-L-rhamnosyl-β-D-glucosidase | Hesperetin, Rutinose | wikipedia.org |
| Gut microbiota (Bifidobacterium pseudocatenulatum) | α-rhamnosidase | Hesperetin | thieme-connect.com |
| Lactic Acid Bacteria (LAB) | α-L-rhamnosidase, β-D-glucosidase | Hesperetin | researchgate.net |
| Acremonium sp. DSM24697 | α-rhamnosyl-β-glucosidase | Hesperetin, Rutinose | researchgate.net |
Identification and Characterization of Novel Microbial Derivatives
Microbial transformation studies on hesperidin have not only focused on producing its aglycone, hesperetin, but have also led to the discovery of other novel derivatives. When hesperidin is used as a substrate for various microorganisms, a range of biotransformation products can be generated through reactions such as demethylation, dehydroxylation, and glycosylation.
A study involving the microbial transformation of hesperidin by 25 different microorganisms identified several new metabolites. acs.org Besides the expected product hesperetin, other flavonoids like eriodictyol and naringenin (B18129) were characterized as novel microbial transformation products of hesperidin. acs.org Pinocembrin has also been reported as a new metabolite from the microbial transformation of hesperidin. acs.org
The formation of these derivatives highlights the diverse metabolic capabilities of microorganisms. For instance, the conversion of hesperetin to naringenin involves the removal of the methyl group at the 4'-position and dehydroxylation at the 3'-position of the B-ring. acs.org
The following table presents some of the novel microbial derivatives identified from the biotransformation of hesperidin.
| Original Substrate | Microorganism(s) | Novel Derivative(s) | Reference |
| Hesperidin | Various nonpathogenic microorganisms | Eriodictyol, Naringenin, Pinocembrin | acs.org |
Elucidation of Theoretical Biosynthesis Pathways in Model Organisms
While the direct biosynthesis of this compound in microorganisms has not been extensively reported, the synthesis of its immediate precursor, hesperetin, has been successfully achieved in engineered model organisms like Escherichia coli. researchgate.net The theoretical pathway for hesperetin production provides a foundation for the potential future biosynthesis of this compound.
The biosynthesis of hesperetin in a microbial host typically starts from a common precursor like L-tyrosine or caffeic acid. researchgate.netacs.org The pathway involves a series of enzymatic steps:
Conversion of L-tyrosine to (2S)-naringenin: This involves the enzymes tyrosine ammonia (B1221849) lyase (TAL), 4-coumarate CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). acs.org
Conversion of (2S)-naringenin to (2S)-eriodictyol: This step is catalyzed by flavonoid 3′-hydroxylase (F3′H). acs.org
O-methylation of (2S)-eriodictyol to (2S)-hesperetin: A flavonoid 4′-O-methyltransferase (F4′OMT) is responsible for this final methylation step. acs.org
Alternatively, O-methylation can occur before hydroxylation, where (2S)-naringenin is first converted to (2S)-isosakuranetin by an O-methyltransferase, which is then hydroxylated to (2S)-hesperetin. acs.org
The production of hesperetin in E. coli has been demonstrated, with reported yields of up to 14.6 mg/L from caffeic acid. researchgate.net The key to successful biosynthesis is the selection and optimization of the necessary enzymes, particularly the O-methyltransferases. Researchers have screened various flavonoid O-methyltransferases from different plant sources to improve the efficiency and specificity of hesperetin production. researchgate.net
For the complete biosynthesis of This compound , a subsequent glycosylation step would be required after the formation of methylated hesperetin, or a methylation step after the glycosylation of hesperetin. While the direct microbial production of this compound is still a developing area, the established biosynthesis of hesperetin in model organisms paves the way for future research in this direction. The heterologous expression of specific glycosyltransferases and methyltransferases in a microbial host could theoretically lead to the de novo synthesis of this compound.
Molecular and Cellular Mechanisms of Action of Methyl Hesperidin
Ligand-Protein Interactions and Binding Dynamics
The biological activity of a compound is often predicated on its ability to bind to specific proteins, thereby modulating their function. Research into methyl hesperidin (B1673128) has revealed specific and dynamic interactions with various protein targets.
Determination of Binding Affinity with Target Enzymes (e.g., Reverse Transcriptase)
Computational docking studies have been employed to predict the binding affinity of methyl hesperidin with various enzymes. One such study focused on the interaction between this compound and HIV-1 reverse transcriptase. The results indicated that this compound exhibits a favorable binding energy, suggesting it can bind to the enzyme. researchgate.netinnovareacademics.in This binding is a crucial first step in potentially inhibiting the enzyme's activity. innovareacademics.in
A molecular docking study analyzed the affinity of this compound for the reverse transcriptase of HIV-1. researchgate.net The study reported the binding energy of this compound to be -8.8 kcal/Mol. researchgate.netinnovareacademics.in This value, being lower than zero, indicates an exothermic reaction where energy is released, suggesting a stable binding between the ligand and the receptor. innovareacademics.in For comparison, the binding energy of hesperidin was -8.0 kcal/Mol, and the established antiretroviral drug zidovudine (B1683550) was -9.3 kcal/Mol. researchgate.netinnovareacademics.in The lower binding energy of this compound compared to hesperidin suggests a stronger interaction with the enzyme. innovareacademics.in
Another study investigated the interaction of hesperidin methyl chalcone (B49325) (HMC), a related compound, with α-glucosidase. The results showed that HMC had a strong binding affinity for the enzyme. haut.edu.cn
Interactive Table: Binding Energies of Selected Compounds with HIV-1 Reverse Transcriptase
| Compound | Binding Energy (kcal/Mol) |
| This compound | -8.8 researchgate.netinnovareacademics.in |
| Hesperidin | -8.0 researchgate.netinnovareacademics.in |
| Zidovudine | -9.3 researchgate.netinnovareacademics.in |
Characterization of Specific Amino Acid Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-protein complex is determined by the types of interactions formed between the compound and the amino acid residues at the binding site. In the case of this compound and HIV-1 reverse transcriptase, several types of interactions have been identified, including van der Waals forces, hydrogen bonds, phi-sigma, and phi-phi stacked interactions. researchgate.netinnovareacademics.in These interactions are critical for holding the this compound molecule within the active site of the enzyme. innovareacademics.in
Similarly, molecular docking studies of hesperidin methyl chalcone with α-glucosidase revealed interactions with specific amino acid residues such as Glu771, Arg387, Arg428, Asp392, Asp568, Trp391, and Phe384 through hydrogen bonds. haut.edu.cn Furthermore, hydrophobic interactions were observed with numerous hydrophobic residues of the enzyme. haut.edu.cn The interaction of this compound with whey protein is also primarily driven by hydrophobic interactions, with contributions from hydrogen bonds. mdpi.comnih.gov The methoxy (B1213986) group on the B ring of this compound is thought to form hydrogen bonds with amino acids. mdpi.comnih.gov
In a study involving the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, hesperidin methylchalcone was found to bind to the amino acids D760, S814, and R836. ajpsonline.comajpsonline.com
Analysis of Conformational Changes in Target Proteins Upon this compound Binding
The binding of a ligand to a protein can induce conformational changes in the protein's structure, which in turn can alter its function. enzymlogic.com Spectroscopic studies have shown that the interaction between this compound and whey protein leads to changes in the microenvironment of amino acid residues and alters the secondary and tertiary structure of the protein. mdpi.comnih.gov Similarly, the interaction of hesperidin methyl chalcone with α-glucosidase resulted in changes in the microenvironment around the tryptophan and tyrosine residues, affecting the conformation of the enzyme's polypeptide chain. haut.edu.cn Molecular dynamics simulations have also been used to study the conformational changes in proteins like the SARS-CoV-2 main protease and RNA polymerase upon binding with hesperidin, a related compound. nih.gov
Modulation of Cellular Signaling Pathways
This compound has been shown to influence cellular function by modulating key signaling pathways, particularly those sensitive to the cellular redox state.
Redox-Sensitive Pathways Activation
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. mdpi.commdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.commdpi.com Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of various cytoprotective genes. mdpi.com
Studies have demonstrated that hesperidin methyl chalcone (HMC) can activate the Nrf2 signaling pathway. mdpi.commdpi.comnih.gov HMC has been shown to induce the mRNA expression of Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.commdpi.comnih.gov This activation of the Nrf2 pathway is a key mechanism behind the antioxidant effects of HMC. mdpi.com Furthermore, HMC has been observed to reduce the protein levels of Keap1, which would lead to increased Nrf2 activity. mdpi.commdpi.com Hydrolyzed methylhesperidin (B8135454) has also been shown to promote Nrf2 nuclear translocation and the expression of cytoprotective genes like HO-1. nih.gov
Interactive Table: Effect of Hesperidin Methyl Chalcone (HMC) on Nrf2 Pathway Gene Expression
| Gene | Effect of HMC Treatment | Reference |
| Nrf2 | Increased mRNA expression | mdpi.commdpi.comnih.gov |
| HO-1 | Increased mRNA expression | mdpi.commdpi.comnih.gov |
| NQO1 | Increased mRNA expression | mdpi.commdpi.comnih.gov |
| Keap1 | Reduced protein levels | mdpi.commdpi.com |
Regulation of Endogenous Antioxidant Systems (e.g., GSH, SOD, CAT)
This compound chalcone (HMC) has been shown to bolster endogenous antioxidant defenses. In models of diclofenac-induced acute renal injury, HMC treatment re-established antioxidant defenses. nih.gov It has been observed to maintain the levels of endogenous antioxidants like glutathione (B108866) (GSH). mdpi.com This antioxidant effect is not solely attributed to its chemical structure but also to its ability to regulate gene expression related to antioxidant responses. mdpi.com
Studies have indicated that hesperidin can increase the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.comtandfonline.com This is achieved in part through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant genes. nih.govtandfonline.com HMC has been demonstrated to induce Nrf2 signaling and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.gov By boosting these endogenous antioxidant systems, this compound helps to mitigate cellular damage caused by oxidative stress. mdpi.commdpi.com In a murine model of Ehrlich ascites carcinoma, HMC was found to reduce oxidative stress by increasing the levels of GSH, SOD, and Catalase. researchgate.net
Inhibition of NF-κB Signaling Pathways
This compound chalcone has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govresearchgate.net In various inflammatory models, HMC has demonstrated its ability to suppress NF-κB activation. nih.govresearchgate.net This inhibition is significant because NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
The mechanism of inhibition often involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes. mdpi.com This has been observed in various cell and animal models, where HMC treatment led to reduced production of inflammatory mediators like TNF-α and various interleukins. researchgate.netregimenlab.ca In breast cancer cells with high PD-L1 expression, hesperidin was found to suppress PD-L1 levels by inhibiting Akt and NF-κB signaling. jpionline.org
Apoptotic and Anti-Proliferative Pathway Modulation
This compound has been found to modulate pathways leading to apoptosis and the inhibition of cell proliferation, particularly in cancer cells.
Hesperidin has been demonstrated to induce apoptosis in various cancer cell lines through the activation of the caspase cascade. mdpi.com Treatment with hesperidin has been shown to increase the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. mdpi.comtjpr.org
In human colon cancer cells (SNU-C4), hesperidin treatment led to an increase in the expression and activity of caspase-3, a major apoptotic factor. researchgate.net This was accompanied by a downregulation of pro-caspase-3 protein expression and an upregulation of the active form of caspase-3. researchgate.net Similarly, in human gastric cancer cells (SNU-668), hesperidin-induced apoptosis was associated with a significant increase in the mRNA expression and activity of caspase-3. researchgate.net Studies on HepG2 liver cancer cells also revealed that hesperidin treatment resulted in the activation of caspase-9, -8, and -3. mdpi.com The activation of caspase-9 suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. ijprajournal.com
The regulation of the Bcl-2 family of proteins is a critical aspect of hesperidin's pro-apoptotic mechanism. These proteins are key regulators of the intrinsic apoptotic pathway. Hesperidin has been shown to modulate the expression of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak) members of this family. mdpi.com
In several cancer cell lines, hesperidin treatment has been found to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. researchgate.netresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio is a crucial event that leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. ijprajournal.com For instance, in human colon cancer cells, hesperidin decreased the mRNA expression of Bcl-2 and increased the expression of Bax. researchgate.net
Furthermore, studies have shown that hesperidin can also influence other Bcl-2 family members. In HepG2 cells, hesperidin treatment led to a dose-dependent decrease in Bcl-xL (an anti-apoptotic protein) and an increase in the levels of the pro-apoptotic proteins Bak and tBid (a truncated form of Bid). mdpi.com The activation of Bax and Bak is a critical step for mitochondrial apoptosis, and tBid is known to be an activator of these proteins. nih.gov
However, the specific mechanisms can vary between cell types. For example, in MCF-7 breast cancer cells, hesperidin-induced apoptosis is associated with the upregulation of Bax and downregulation of Bcl-2. yyu.edu.tr In contrast, in MDA-MB-231 breast cancer cells, hesperidin induces apoptosis without activating the Bax/Bcl-2 pathway, suggesting the involvement of alternative mechanisms in these cells. jpionline.orgyyu.edu.tr
Hesperidin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases. nih.gov The specific phase of arrest can depend on the cell type and the concentration of hesperidin used. mdpi.comnih.gov
G0/G1 Phase Arrest: In several cancer cell lines, including human lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7), hesperidin treatment has been shown to cause an arrest in the G0/G1 phase of the cell cycle. mdpi.comnih.govmdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Hesperidin has been found to downregulate the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the progression from G1 to S phase. jpionline.orgsemanticscholar.org Additionally, hesperidin can increase the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. mdpi.comresearchgate.net In HeLa cells, hesperidin treatment led to a dose-dependent increase in the number of cells in the G0/G1 phase. nih.gov
G2/M Phase Arrest: In other cancer cell types, such as human osteosarcoma (MG-63) and in some instances of gallbladder carcinoma, hesperidin induces cell cycle arrest at the G2/M phase. nih.govnih.gov In MG-63 cells, increasing concentrations of hesperidin led to a proportional increase in the percentage of cells in the G2/M phase. nih.gov In some breast cancer models, hesperidin, particularly in combination with other agents, has been shown to induce G2/M arrest. jpionline.orgsemanticscholar.org
The table below summarizes the effects of hesperidin on cell cycle arrest in different cancer cell lines.
| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets |
| A549 | Lung Cancer | G0/G1 arrest | ↓ Cyclin D1, ↑ p53, ↑ p21 mdpi.comresearchgate.net |
| HeLa | Cervical Cancer | G0/G1 arrest | ↓ Cyclin D1, ↓ Cyclin E1, ↓ CDK2 nih.govnih.gov |
| MCF-7 | Breast Cancer | G0/G1 arrest | ↓ Cyclin D1, ↓ CDK4 jpionline.orgmdpi.comsemanticscholar.org |
| MG-63 | Osteosarcoma | G2/M arrest | Not specified nih.gov |
| Gallbladder Carcinoma | Gallbladder Cancer | G2/M arrest | Not specified nih.govnih.gov |
Hesperidin has demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cells in in vitro studies. This anti-proliferative activity is a direct consequence of the pro-apoptotic and cell cycle arrest mechanisms discussed previously.
The inhibition of cell proliferation by hesperidin is typically dose- and time-dependent. mdpi.comresearchgate.net For instance, in human lung cancer A549 cells, hesperidin treatment significantly inhibited cell viability in a concentration- and time-dependent manner. researchgate.net Similar observations have been made in various other cancer cell lines, including those from the breast, colon, liver, and stomach. jpionline.orgmdpi.comtjpr.orgresearchgate.net
The molecular basis for this anti-proliferative effect involves the downregulation of proteins associated with cell proliferation, such as proliferating cell nuclear antigen (PCNA) and c-myc. mdpi.comresearchgate.net In lung cancer cells, hesperidin treatment led to a significant decrease in the expression of β-catenin and c-myc, which are key players in cell proliferation. researchgate.net
The table below provides a summary of the in vitro anti-proliferative effects of hesperidin on various cancer cell lines.
| Cell Line | Cancer Type | Observed Effects |
| A549 | Lung Cancer | Inhibition of cell viability, downregulation of c-myc and PCNA mdpi.comresearchgate.net |
| NCI-H358 | Lung Cancer | Time- and concentration-dependent decrease in cell proliferation mdpi.com |
| HepG2 | Liver Cancer | Inhibition of cell proliferation mdpi.com |
| SNU-C4 | Colon Cancer | Reduction in cell viability researchgate.net |
| MCF-7 | Breast Cancer | Inhibition of cell proliferation jpionline.orgmdpi.com |
| MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation jpionline.orgyyu.edu.tr |
| HeLa | Cervical Cancer | Concentration- and time-dependent inhibition of proliferation mdpi.com |
| AGS | Gastric Cancer | Inhibition of cell proliferation tjpr.org |
Induction of Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M Phases)
Anti-Inflammatory Signaling Mechanisms
This compound exerts its anti-inflammatory effects by modulating the expression of key signaling molecules and interfering with the activity of pro-inflammatory enzymes.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression
This compound has been shown to significantly alter the expression of various cytokines involved in the inflammatory response. Research indicates that it can suppress the production of pro-inflammatory cytokines while in some cases, boosting anti-inflammatory ones.
Specifically, this compound has been observed to inhibit the production of:
Tumor Necrosis Factor-alpha (TNF-α) regimenlab.caauctoresonline.orgnih.govresearchgate.net
Interleukin-1beta (IL-1β) nih.govresearchgate.netnih.govmdpi.com
Interleukin-6 (IL-6) regimenlab.caauctoresonline.orgnih.govresearchgate.netnih.govmdpi.com
Interferon-gamma (IFN-γ) nih.govmdpi.com
Interleukin-33 (IL-33) nih.govresearchgate.netnih.govmdpi.com
In studies involving diclofenac-induced acute renal injury, this compound treatment led to a decrease in the plasma levels of IL-6, IFN-γ, and IL-33. nih.govmdpi.comnih.gov In the kidney tissue of the same models, it inhibited the production of IL-1β, IL-6, IFN-γ, and IL-33. nih.govmdpi.com Furthermore, in a model of ulcerative colitis, this compound chalcone (HMC) treatment was associated with the inhibition of pro-inflammatory cytokines TNF-α, IL-6, IL-1β, and IL-33 in the colon. nih.govresearchgate.net
Conversely, this compound has been found to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10) in kidney tissue following injury. nih.govmdpi.comnih.gov This dual action of suppressing pro-inflammatory cytokines and promoting anti-inflammatory cytokines highlights its potent immunomodulatory capacity.
Table 1: Modulation of Cytokine Expression by this compound
| Cytokine | Effect of this compound | Tissue/Model |
| TNF-α | Inhibition | Skin, Colon, Microglial cells regimenlab.caauctoresonline.orgnih.govresearchgate.net |
| IL-1β | Inhibition | Kidney, Colon, THP-1 cells auctoresonline.orgnih.govresearchgate.netnih.govmdpi.com |
| IL-6 | Inhibition | Plasma, Kidney, Skin, Colon, THP-1 cells regimenlab.caauctoresonline.orgnih.govresearchgate.netnih.govmdpi.com |
| IL-10 | Upregulation | Kidney nih.govmdpi.comnih.gov |
| IFN-γ | Inhibition | Plasma, Kidney nih.govmdpi.com |
| IL-33 | Inhibition | Plasma, Kidney, Colon nih.govresearchgate.netnih.govmdpi.com |
Interference with Inflammatory Enzyme Activities
This compound also targets key enzymes that are critical in the inflammatory cascade. While direct studies on this compound's effect on some of these enzymes are limited, research on its parent compound, hesperidin, provides valuable insights.
Cyclooxygenase-2 (COX-2): Hesperidin has been shown to downregulate the expression of COX-2, an enzyme responsible for the production of prostaglandins (B1171923) which are potent inflammatory mediators. mdpi.comiiarjournals.org This suggests a similar potential for this compound.
Lipoxygenase (LOX): Flavonoids, as a class of compounds, are known to inhibit lipoxygenases, which are involved in the synthesis of leukotrienes, another group of inflammatory molecules. nih.gov
Phospholipase A2 (PLA2): This enzyme initiates the arachidonic acid cascade, leading to the production of various inflammatory mediators. nih.govresearchgate.netnih.gov Flavonoids can inhibit PLA2, and it is plausible that this compound shares this property. researchgate.net
Anti-Angiogenic Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth and chronic inflammation. This compound has demonstrated the ability to inhibit angiogenesis through the modulation of key regulatory molecules.
Modulation of Matrix Metalloproteinases (MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a crucial step for cell migration and new blood vessel formation.
MMP-9: Studies have shown that hesperidin can inhibit the expression and activity of MMP-9. regimenlab.canih.govnih.gov This effect is mediated, at least in part, by the downregulation of the MAPK signaling pathway. nih.govnih.govnih.gov In the context of UVB-induced skin damage, hesperidin treatment reduced the expression of MMP-9, which is associated with wrinkle formation. regimenlab.ca
MMP-2: Hesperidin has also been found to suppress the activation of MMP-2. mdpi.comdntb.gov.ua
Regulation of Vascular Endothelial Growth Factor (VEGF) Expression
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis.
Research on hesperidin indicates that it can downregulate the expression of VEGF. mdpi.com In studies on renal carcinogenesis, hesperidin was found to lower VEGF expression. mdpi.com Conversely, in a study on radiation-induced skin damage, hesperidin was shown to be a potent angiogenic factor by inducing VEGF gene expression, suggesting a context-dependent role. nih.gov However, other studies have demonstrated an anti-angiogenic effect of hesperidin through the suppression of VEGF. ijcmas.com
Other Signaling Modulations (e.g., ERK/MAPK, AKT/mTOR Pathways)
This compound's effects are not limited to the direct modulation of inflammatory and angiogenic factors but also extend to the upstream signaling pathways that regulate these processes.
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Hesperidin has been shown to inhibit the phosphorylation of ERK in the MAPK signaling pathway, which in turn downregulates MMP-9 expression and reduces inflammation. nih.govnih.govescholarship.org This suggests that this compound likely shares this mechanism of action.
AKT/mTOR Pathway: The AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is another crucial signaling route that governs cell growth, proliferation, and survival. Studies have demonstrated that hesperidin can inhibit vascular formation by blocking the AKT/mTOR signaling pathways. koreascience.krnih.gov This is achieved by suppressing the activation of AKT, which subsequently leads to the suppression of mTOR and its downstream effectors. nih.gov While some research suggests hesperidin can activate the PI3K/Akt/mTOR pathway to protect against myocardial ischemia/reperfusion injury by inhibiting autophagy, other studies show hesperetin (B1673127), the aglycone of hesperidin, induces autophagy by downregulating this pathway in leukemia cells. mdpi.comresearchgate.net
Enzyme Activity Regulation Studies
This compound and its related compounds influence the activity of several key enzymes involved in metabolic processes. The primary mechanisms include direct inhibition and allosteric modulation, leading to significant physiological effects.
HMG-CoA Reductase Inhibition Mechanisms
Hesperidin methyl chalcone is reported to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. made-in-china.com This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver. The inhibitory action of this compound is largely attributed to its aglycone form, hesperetin, which has been shown to reduce plasma cholesterol levels by inhibiting HMG-CoA reductase. ncats.io
An in silico study investigating the interaction between the parent compound, hesperidin, and HMG-CoA reductase predicted that hesperidin could provide inhibitory activity on the enzyme. researchgate.netulm.ac.id The study suggested that by blocking HMG-CoA reductase activity, hesperidin could reduce the synthesis of mevalonate, a crucial precursor for cholesterol, thereby lowering cholesterol levels. researchgate.netulm.ac.id The mechanism is believed to be similar to that of statins, which are competitive inhibitors of the HMG-CoA reductase enzyme. researchgate.net While direct kinetic studies on this compound are limited, its structural similarity to hesperidin and hesperetin suggests a comparable inhibitory mechanism.
Alpha-Amylase Inhibitory Effects
Research has demonstrated that hesperidin and its derivatives can inhibit α-amylase, a key enzyme in carbohydrate digestion. One study found that the parent compound, hesperidin, exerted an inhibitory effect on α-amylase with a half-maximal inhibitory concentration (IC50) value of 16.6 µM. researchgate.net Another investigation into the interaction between this compound (MH) and whey protein noted that MH could bind spontaneously to the protein, altering its structure and quenching its intrinsic fluorescence. mdpi.com This capacity for protein binding is fundamental to its ability to modulate enzyme function. mdpi.com While this study focused on whey protein, it highlights the potential of this compound to interact with and inhibit enzymes like α-amylase. mdpi.com
Succinate (B1194679) Dehydrogenase Stimulation
The mitochondrial enzyme succinate dehydrogenase (also known as Complex II) is another target of this compound's parent compounds. Hesperidin, either directly or through its conversion to hesperetin, may protect endothelial cells from hypoxic conditions by stimulating mitochondrial enzymes, including succinate dehydrogenase. ncats.io This stimulation is a key aspect of its vasoprotective effects. ncats.io Furthermore, research has noted the potential of hesperidin methyl chalcone to modulate the activity of succinate dehydrogenase. dntb.gov.uanih.gov
Neurobiological Mechanisms of Action
The neurobiological effects of this compound and its parent compound, hesperidin, are primarily centered on promoting synaptic health and modulating glial cell activity. These actions contribute to its potential neuroprotective properties.
Synapse Formation Induction and Synaptogenic Potential
Studies have shown that hesperidin can induce the formation of synapses and enhance synaptic protein levels in the hippocampus. nih.gov Research indicates that hesperidin has two distinct effects on synapses: a direct action that increases synapse formation and pre-synaptic activity, and an indirect effect mediated by astrocytes. nih.gov In vitro and in vivo experiments have demonstrated that treatment with hesperidin leads to an increase in the levels of key synaptic proteins. nih.gov
| Synaptic Protein | Effect of Hesperidin Treatment |
| Synaptophysin | Increased |
| Postsynaptic density protein 95 (PSD-95) | Increased |
| Drebrin | Increased |
| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) | Increased |
This table summarizes the observed effects of hesperidin on key synaptic proteins based on experimental findings. nih.gov
Although these studies primarily utilized hesperidin, the findings suggest a strong potential for this compound to exhibit similar synaptogenic properties due to its structural relationship. researchgate.net
Astrocytic Signaling Modulation (e.g., Transforming Growth Factor Beta-1)
A significant indirect mechanism of hesperidin's neurobiological action involves the modulation of astrocytic signaling. nih.govfrontiersin.org Astrocytes are crucial for controlling synapse formation and function. nih.gov Research has revealed that hesperidin enhances the synaptogenic potential of astrocytes by increasing the secretion of Transforming Growth Factor Beta-1 (TGF-β1). nih.govfrontiersin.orgnih.gov
This increase in TGF-β1 secretion leads to the activation of the TGF-β1-SMADs 2/3 signaling pathway within the astrocytes. nih.gov The activation of this pathway is a key element in mediating the synaptogenic actions of hesperidin-treated astrocytes. frontiersin.org Studies have observed a significant increase in the levels of TGF-β1 and the phosphorylation of SMADs 2/3 in astrocytes following treatment with hesperidin, confirming the modulation of this specific signaling cascade. frontiersin.org
Modulation of Neurotrophic Growth Factor Metabolism
Studies on hesperidin have indicated its potential to influence neurotrophic growth factors, which are crucial for neuronal survival and function. acs.org Research has shown that hesperidin may increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.govchemicalbook.com BDNF is a key protein in promoting the survival of existing neurons and encouraging the growth and differentiation of new neurons and synapses. researchgate.net The enhancement of cognitive functions by hesperidin is thought to be mediated, in part, by the elevation of BDNF. inpa.gov.br One proposed mechanism for this is the activation of the BDNF-TrkB signaling pathway. researchgate.net
Interaction with Amyloid-Beta Oligomers and Aggregation Pathways
The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. mdpi.com Research on Hesperidin Methyl Chalcone (HMC) , a derivative of hesperidin, has demonstrated its ability to interfere with Aβ aggregation. scielo.br
In one study, HMC was shown to combat the extracellular aggregation of Aβ peptides by inhibiting the formation of oligomers and disaggregating mature fibrils. scielo.br Molecular simulation studies further supported that HMC could ameliorate the formation of these oligomers. scielo.br HMC has also been found to protect neuronal cells from the toxicity induced by Aβ. mdpi.comscielo.br The mechanism appears to involve reducing the accumulation of Aβ and inhibiting the expression of γ-secretase, an enzyme involved in the production of Aβ. chemicalbook.com
Table 1: Effects of Hesperidin Methyl Chalcone (HMC) on Amyloid-Beta
| Finding | Model System | Reference |
|---|---|---|
| Inhibits Aβ oligomer formation | In vitro (Aβ peptide) | scielo.br |
| Disaggregates mature Aβ fibrils | In vitro (Aβ peptide) | scielo.br |
Antimicrobial and Antiparasitic Mechanisms
While specific data on this compound is not available, studies on Hesperidin and Hesperidin Methyl Chalcone (HMC) have revealed antimicrobial and antiparasitic properties.
Inhibition of Pathogen Development (e.g., Leishmania promastigote and amastigote forms)
Research has investigated the effects of hesperidin against various species of Leishmania, the parasite responsible for leishmaniasis. In vitro studies have shown that hesperidin can inhibit the growth of both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. inpa.gov.brscielo.brnih.gov
One study found that hesperidin was particularly effective against Leishmania (L.) amazonensis, showing a significant reduction in the viability of promastigotes and inhibiting the infection rate of intracellular amastigotes. inpa.gov.brscielo.br The proposed mechanism of action involves the induction of reactive oxygen species (ROS) in the parasites in a dose-dependent manner, leading to apoptosis-like cell death. inpa.gov.brnih.gov It may also involve the inhibition of a key enzyme in the parasite's ergosterol (B1671047) biosynthesis pathway. inpa.gov.br
Table 2: In Vitro Anti-Leishmanial Activity of Hesperidin
| Leishmania Species | Parasite Stage | Key Finding | Reference |
|---|---|---|---|
| L. (L.) amazonensis | Promastigote | >75% inhibition | inpa.gov.br |
| L. (L.) amazonensis | Amastigote | >50% inhibition | inpa.gov.br |
| L. (V.) guyanensis | Promastigote | IC₅₀ of 2.93 mg/mL at 72h | inpa.gov.br |
| L. (V.) braziliensis | Promastigote | IC₅₀ of 3.7 mg/mL at 48h | inpa.gov.br |
| L. donovani | Promastigote | IC₅₀ of 1.019 mM | inpa.gov.br |
Effects on Murine Macrophage Function in Infection Models
The interaction with host macrophages is a critical aspect of controlling intracellular pathogens like Leishmania. Studies on hesperidin have shown that it exhibits moderate toxicity to murine macrophages at high concentrations, while cell viability remains high at lower concentrations. inpa.gov.brscielo.br
Research on Hesperidin Methyl Chalcone (HMC) has demonstrated its ability to modulate macrophage function in inflammation models. HMC has been shown to inhibit the activation of NF-κB in macrophages, a key transcription factor that regulates inflammatory responses. researchgate.netnih.govacs.org This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and TNF-α. acs.org In models of infection, hesperidin has been observed to reduce the secretion of these inflammatory mediators by macrophages challenged with pathogens. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hesperidin |
| Hesperidin Methyl Chalcone (HMC) |
| Brain-Derived Neurotrophic Factor (BDNF) |
| Amyloid-Beta (Aβ) |
| Interleukin-1 beta (IL-1β) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| γ-secretase |
| Reactive Oxygen Species (ROS) |
Preclinical Investigations in Animal Models Mechanistic and Pathway Focus
Organ-Specific Injury Mitigation Models
Renal Injury Modulation (e.g., NSAID-Induced Acute Kidney Injury)
Methyl hesperidin (B1673128), specifically hesperidin methyl chalcone (B49325) (HMC), has demonstrated significant nephroprotective effects in preclinical models of acute kidney injury (AKI) induced by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. mdpi.com The mechanism of injury by NSAIDs involves the inhibition of prostaglandins (B1171923), which are vital for renal blood flow and function. nih.gov
In a mouse model of diclofenac-induced AKI, HMC administration was shown to counteract renal dysfunction. mdpi.com This was evidenced by the normalization of key plasma biomarkers of kidney function, urea (B33335) and creatinine. mdpi.com Histopathological analysis of kidney tissue further confirmed that HMC treatment reduced tissue damage, including kidney swelling. mdpi.com
The protective effects of HMC are strongly linked to its ability to modulate oxidative stress and inflammation within the renal tissue. mdpi.comtandfonline.com In diclofenac-treated mice, HMC re-established antioxidant defenses, increased the production of the non-enzymatic antioxidant glutathione (B108866) (GSH), and inhibited lipid peroxidation. mdpi.comtandfonline.com
Mechanistically, HMC's antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com HMC induced the mRNA expression of Nrf2 and its downstream antioxidant enzymes, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), while reducing the levels of Keap1, a protein that inhibits Nrf2. mdpi.com
Furthermore, HMC modulated the cytokine profile in the injured kidneys. It inhibited the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-33 (IL-33). mdpi.comnih.gov Concurrently, it reversed the depletion of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the renal tissue. mdpi.comnih.gov This modulation of the inflammatory response is also attributed to its ability to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). nih.gov
Table 1: Effects of Hesperidin Methyl Chalcone (HMC) on Renal Injury Markers in Diclofenac-Induced AKI Model
Inflammatory and Pain Research Models
Experimental Arthritis Models (e.g., Zymosan-Induced)
Hesperidin methyl chalcone has been investigated in models of arthritis, including zymosan-induced and titanium dioxide (TiO2)-induced arthritis. mdpi.comnih.govresearchgate.net In a model of chronic arthritis triggered by intra-articular injection of TiO2, a component released from joint prostheses, HMC demonstrated significant anti-arthritic effects. mdpi.com Treatment with HMC inhibited mechanical and thermal hyperalgesia, reduced joint edema, and suppressed leukocyte recruitment to the knee joint. mdpi.com
The compound's mechanism in this model involves the reduction of oxidative stress within the joint. mdpi.com HMC treatment led to decreased levels of superoxide (B77818) anion and lipid peroxidation, while restoring levels of the antioxidant GSH. mdpi.com It also down-regulated the mRNA expression of gp91phox, a subunit of the NADPH oxidase enzyme complex responsible for producing reactive oxygen species. mdpi.com Furthermore, HMC treatment protected against the degradation of patellar proteoglycan and decreased the production of pro-inflammatory cytokines in the joint. mdpi.com Studies also note that HMC reduces inflammation in zymosan-induced arthritis models, where it restores GSH levels and inhibits NF-κB activation. nih.govresearchgate.net
Experimental Colitis Models
In a mouse model of ulcerative colitis induced by acetic acid, HMC treatment provided significant protection. researchgate.netnih.gov The administration of HMC markedly relieved the pathological features of colitis, including reducing mucosal edema, neutrophil infiltration, and the macroscopic and microscopic morphological damage to the colon. researchgate.netnih.gov
The therapeutic effect is linked to HMC's ability to bolster the colon's antioxidant status and suppress inflammation. researchgate.netnih.gov It inhibited the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-33 within the colon tissue. researchgate.netnih.gov Mechanistically, these anti-inflammatory effects are associated with the inhibition of NF-κB activation in the colon. researchgate.netnih.gov Another study in a rat model of acetic acid-induced colitis showed HMC administration led to a down-regulation in the gene expression of IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). ekb.eg
Table 2: Effects of Hesperidin Methyl Chalcone (HMC) in Acetic Acid-Induced Colitis Model
Analgesic Efficacy in Pain Induction Models (e.g., Acetic Acid, Capsaicin (B1668287), Formalin)
Hesperidin methyl chalcone exhibits significant analgesic properties across various chemically-induced pain models in mice. nih.govauctoresonline.org In visceral pain models, HMC inhibited abdominal writhing induced by agents like acetic acid and phenyl-p-benzoquinone. nih.govauctoresonline.org
In models of inflammatory pain, HMC reduced nociceptive behaviors such as paw flinching and licking induced by capsaicin and formalin. nih.govauctoresonline.org Capsaicin is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel in nociceptive sensory neurons. mdpi.comjppres.com The ability of HMC to inhibit capsaicin-induced pain suggests it targets the TRPV1 pathway. nih.gov In the formalin test, which has an early neurogenic phase and a later inflammatory phase, HMC was effective in reducing the pain response, indicating its dual action on both phases. nih.gov
Furthermore, HMC has been shown to inhibit both mechanical and thermal hyperalgesia (increased sensitivity to pain) in models where inflammation is induced by carrageenan and Complete Freund's Adjuvant (CFA). nih.gov The analgesic and anti-hyperalgesic effects are linked to its ability to inhibit the production of inflammatory mediators, including cytokines and reactive oxygen species, and to modulate NF-κB and TRPV1 activity. nih.gov
Neurodegenerative Disease Progression Models
Preclinical research indicates a neuroprotective potential for methyl hesperidin in models of neurodegenerative diseases, particularly Alzheimer's disease. researchgate.netnih.gov In a Wistar rat model where Alzheimer's-like pathology was induced by amyloid-β (Aβ) peptide, HMC treatment significantly improved cognitive deficits, especially in spatial memory. nih.gov
The neuroprotective mechanisms of HMC are multifaceted. nih.gov It demonstrated an ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, thereby enhancing cholinergic function. nih.gov The compound also showed anti-aggregation and disaggregation properties against Aβ. researchgate.netnih.gov
At the molecular level, HMC attenuated macromolecular damage and apoptosis, in part by inhibiting caspase-3 and β-secretase activity. nih.gov Crucially, HMC mitigated Aβ-induced oxidative stress by activating the Nrf2/HO-1 signaling pathway, which boosts the brain's antioxidative defense enzymes. nih.gov Simultaneously, it suppressed neuroinflammation by down-regulating the NF-κB signaling pathway, as shown by the suppressed expression of p-NF-κB p65 and p-IκBα. nih.gov While most detailed studies focus on Alzheimer's models, the parent compound, hesperidin, has also shown protective effects in 6-hydroxydopamine (6-OHDA)-induced models of Parkinson's disease, suggesting a potential area for future HMC research. koreamed.orgcapes.gov.brnih.gov
Table 3: Neuroprotective Effects of Hesperidin Methyl Chalcone (HMC) in Aβ-Induced Alzheimer's Disease Model
Alzheimer's Disease Models (e.g., Aluminum-Induced Pathology)
A comprehensive review of scientific literature did not yield any specific studies investigating the effects of this compound in animal models of Alzheimer's disease, including those induced by aluminum. While research exists on related compounds like nobiletin (B1679382) in the context of Alzheimer's, and a study on Ginkgo biloba mentioned this compound as a moderate tyrosinase inhibitor, there is no direct evidence from animal models detailing its mechanistic pathways in Alzheimer's pathology.
Peripheral Neuropathy Pathogenesis
There is currently no direct preclinical evidence from animal models to support the use of this compound in the context of peripheral neuropathy. Studies have been conducted on related compounds such as hesperidin, which has shown protective effects against paclitaxel-induced peripheral neuropathy in rats, and hesperidin methyl chalcone, which has been studied for its role in inflammation and pain. However, these findings cannot be directly extrapolated to this compound.
Cancer Research Models
Research specifically examining the therapeutic potential of this compound in cancer is limited, with most available data focusing on its safety profile rather than its efficacy in inhibiting cancer progression.
Suppression of Metastasis in Animal Models
No preclinical studies in animal models were identified that specifically investigated the role of this compound in the suppression of cancer metastasis.
Reversal of Chemoresistance Mechanisms
The available research on this compound and chemoresistance is confined to computational, or in silico, studies. One such study identified amentoflavone (B1664850) and this compound as potential molecules that could target an epitranscriptomic modulator in acute myeloid leukemia. researchgate.net However, these findings are theoretical and have not been validated in in vivo animal models to demonstrate a reversal of chemoresistance.
Metabolic Disorder Models
Preclinical research on the effects of this compound in animal models of metabolic disorders is not well-established. One study using an everted gut sac model from rats found that this compound could inhibit the transport of nitrendipine (B1678957) in the ileum and jejunum. oup.com While this provides insight into its effects on drug metabolism, it does not directly address its potential role in systemic metabolic disorders such as diabetes or obesity.
Modulation of Lipid and Sugar Metabolism Disorders (e.g., High-Fat Diet Induced)
Preclinical studies using animal models have demonstrated the potential of hesperidin, the parent compound of this compound, to modulate disorders related to lipid and sugar metabolism, particularly those induced by a high-fat diet (HFD). In HFD-fed rats, hesperidin treatment has been associated with a reduction in body fat gain and circulating levels of leptin and non-esterified fatty acids. nih.gov It has been shown to attenuate hepatic steatosis, as well as lower the weight of adipose tissue and the liver. nih.gov Furthermore, in mice on a high-fat diet, hesperidin supplementation led to a lower final body weight and liver weight, alongside improved serum lipid profiles. researchgate.net
The mechanisms underlying these effects appear to involve the regulation of key enzymes and signaling pathways. Hesperidin has been observed to decrease hepatic lipogenesis. nih.gov It can also regulate lipid metabolism by influencing the AMPK and PPAR signaling pathways. nih.gov Studies have shown that hesperidin can inhibit the accumulation of intracellular triglycerides and fat, and decrease the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In mice with nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, hesperidin altered the expression of genes involved in lipid metabolism. researchgate.net
Regarding sugar metabolism, hesperidin has been shown to improve hyperglycemia in diabetic animal models. nih.govdoi.org It is thought to regulate blood glucose levels by modulating enzymes involved in glucose metabolism, such as glucose-6-phosphatase. cambridge.org In diabetic mice, hesperidin supplementation led to elevated hepatic glucokinase activity and glycogen (B147801) concentration. doi.org It has also been found to decrease the expression of hepatic GLUT2 while increasing adipocyte GLUT4 levels. cambridge.org
Below is a data table summarizing the effects of Hesperidin on lipid and sugar metabolism in animal models.
| Model | Intervention | Key Findings |
| High-Fat Diet (HFD) Rats | Hesperidin Treatment | Attenuated body fat increase and circulating leptin levels. nih.gov |
| HFD-induced Obese Mice | Hesperidin Supplementation | Reduced final body weight, liver weight, and improved serum lipid profiles. researchgate.net |
| Diabetic Rats | Hesperidin Administration | Improved fasting serum glucose and oral glucose tolerance. nih.gov |
| db/db Diabetic Mice | Hesperidin Supplementation | Lowered blood glucose levels, increased hepatic glucokinase activity and glycogen concentration. doi.org |
Insulin (B600854) Resistance Pathway Improvements
Hesperidin has been shown to prevent hyperglycemia in diabetic rats by improving insulin sensitivity. nih.gov The underlying mechanism is linked to the activation of the insulin receptor (IR) pathway. nih.gov Studies have demonstrated that hesperidin treatment leads to increased phosphorylation of the IR in adipose tissues, as well as enhanced phosphorylation of phosphoinositide-dependent kinase 1 (PDK1), a critical kinase that transmits signals from the IR to Akt. nih.govspandidos-publications.com By activating the IR/PDK1 pathway, hesperidin can prevent HFD-induced insulin resistance. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key component of insulin signaling. Hesperidin has been shown to ameliorate ethanol-induced hepatic insulin resistance by activating this pathway. nih.gov In diabetic rats, hesperidin treatment restored the reduced mRNA expression of PI3K. texilajournal.com It is suggested that hesperidin's ability to reduce oxidative damage and restore mitochondrial function contributes to the amelioration of insulin resistance. researchgate.net
The table below summarizes the effects of Hesperidin on insulin resistance pathways.
| Pathway | Model | Key Findings |
| Insulin Receptor (IR) Pathway | Diabetic Rats | Increased phosphorylation of IR and PDK1 in adipose tissue. nih.govspandidos-publications.com |
| PI3K/Akt Pathway | Ethanol-Induced Hepatic Insulin Resistance Model | Activated the hepatic PI3K/Akt pathway. nih.gov |
| Insulin Signaling Molecules | High-Fat Diet and Streptozotocin-Induced Diabetic Rats | Restored decreased levels of IRS-1 mRNA. texilajournal.com |
Cutaneous Function Research Models
Mechanisms of Wound Healing Enhancement
Studies in animal models have shown that hesperidin can accelerate the healing of deep dermal excision wounds. scispace.comresearchgate.net The mechanisms behind this enhancement involve several cellular and molecular processes. Hesperidin treatment has been found to stimulate collagen synthesis and deposition, which is crucial for tissue repair. researchgate.netnih.govmdpi.com It also promotes the proliferation of fibroblasts and increases neovascularization, contributing to the regeneration of skin. researchgate.net
Furthermore, hesperidin has been observed to enhance epithelialization and cellular proliferation, which are key steps in wound closure. researchgate.netnih.gov In irradiated wounds, hesperidin treatment has been shown to increase fibroblast proliferation and the formation of blood vessels. researchgate.net It is also suggested that hesperidin promotes diabetic ulcer healing by stimulating angiogenesis through the modulation of Vascular Endothelial Growth Factor (VEGF) expression. researchgate.net The anti-inflammatory properties of hesperidin, such as the suppression of inflammatory mediators like TNF-α and IL-6, also contribute to a more favorable environment for wound healing. researchgate.net
The following table details the mechanisms of wound healing enhancement by Hesperidin.
| Mechanism | Model | Key Findings |
| Collagen Synthesis | Full-thickness wound on rats | Increased collagen synthesis and deposition. nih.govmdpi.com |
| Cellular Proliferation | Irradiated wounds in mice | Increased fibroblast proliferation. researchgate.net |
| Angiogenesis | Diabetic ulcer model | Stimulated angiogenesis via modulating VEGF expression. researchgate.net |
| Epithelialization | Full-thickness wound on rats | Promoted early epithelialization and wound closure. nih.gov |
UV Irradiation Response Modulation
This compound Chalcone (HMC) has demonstrated protective effects against skin damage induced by Ultraviolet B (UVB) irradiation in mouse models. nih.govnih.gov Systemic administration of HMC inhibited UVB-induced skin edema, neutrophil recruitment, and the activity of matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net Topically applied HMC also inhibited skin edema induced by UVB rays. nih.govijcrt.org
A key mechanism of HMC's protective action is its ability to counteract oxidative stress. nih.govnih.gov It protects the skin by maintaining the ferric reducing antioxidant power (FRAP), scavenging 2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, and preserving antioxidant levels like reduced glutathione and catalase. nih.govresearchgate.net HMC also inhibits the generation of superoxide anions and the mRNA expression of gp91phox, a subunit of NADPH oxidase. nih.govnih.gov Furthermore, HMC prevents the downregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA expression and increases the expression of heme oxygenase-1, which are crucial for the antioxidant response. nih.govresearchgate.net
HMC also modulates the inflammatory response to UVB irradiation. It leads to a lower production of inflammatory mediators, including lipid hydroperoxides and a range of cytokines such as TNF-α, IL-1β, IL-6, and IL-10. nih.govnih.govregimenlab.ca This anti-inflammatory effect is partly achieved by inhibiting the NF-κB signaling pathway. researchgate.net
The table below summarizes the modulatory effects of HMC on UVB irradiation response.
| Effect | Model | Mechanism |
| Anti-inflammatory | Hairless mice with UVB-induced skin damage | Inhibited skin edema, neutrophil recruitment, and MMP-9 activity. nih.govresearchgate.net |
| Antioxidant | Hairless mice with UVB-induced skin damage | Maintained FRAP and ABTS scavenging ability; preserved glutathione and catalase levels. nih.govresearchgate.net |
| Cytokine Modulation | Hairless mice with UVB-induced skin damage | Inhibited the production of TNF-α, IL-1β, IL-6, and IL-10. nih.govregimenlab.ca |
| Gene Expression | Hairless mice with UVB-induced skin damage | Prevented downregulation of Nrf2 and increased heme oxygenase-1 expression. nih.govresearchgate.net |
Mechanisms of Anti-Skin Cancer Activity
Hesperidin has been investigated for its potential anti-cancer activities in skin cancer models. In the A431 skin carcinoma cell line, hesperidin has been shown to inhibit cell viability in a concentration and time-dependent manner. e-century.us The proposed mechanisms involve the induction of reactive oxygen species (ROS) and subsequent cellular events. e-century.us
One key finding is that hesperidin can induce DNA damage in A431 cells. e-century.us It also leads to an increase in intracellular calcium levels and a decrease in mitochondrial membrane potential and ATP levels. e-century.us Interestingly, while hesperidin stimulated the release of cytochrome c, it did not significantly affect the expression of key apoptosis-related proteins like caspase-3, caspase-8, and Apaf-1, suggesting a necrotic, rather than apoptotic, cell death pattern in this specific cell line. e-century.us
However, other studies on different cancer cell types have shown that hesperidin can induce apoptosis through caspase-dependent pathways. nih.govnih.gov It has been reported to activate caspases and modulate the expression of proteins in the Bcl-2 family. nih.govbiomolther.org The generation of ROS appears to be a common mechanism in hesperidin's anti-cancer effects, which can lead to the activation of mitochondrial pathways and subsequent apoptosis. nih.gov
The table below outlines the observed mechanisms of anti-skin cancer activity of Hesperidin.
| Mechanism | Cell Line | Key Findings |
| Induction of ROS | A431 Skin Carcinoma | Augmented the discharge of ROS and Ca2+, and lessened mitochondrial membrane potential. e-century.us |
| DNA Damage | A431 Skin Carcinoma | Prompted DNA damage. e-century.us |
| Cell Death Pathway | A431 Skin Carcinoma | Induced a cellular pattern characteristic of necrotic cell death. e-century.us |
| Apoptosis Induction (General) | Various Cancer Cells | Can induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. nih.govnih.govbiomolther.org |
Anti-Parasitic Model Investigations (e.g., Cutaneous Leishmaniasis)
Hesperidin has been evaluated for its antileishmanial activity against various species of Leishmania that cause cutaneous leishmaniasis (CL). inpa.gov.brscielo.brscielo.br In vitro studies have tested hesperidin against both promastigote and amastigote forms of species such as L. (L.) amazonensis, L. (V.) guyanensis, L. (V.) braziliensis, and L. (V.) naiffi. inpa.gov.brscielo.brscielo.br
The results showed that hesperidin exhibited higher efficacy against L. (L.) amazonensis compared to the other tested species. inpa.gov.brscielo.br The proposed mechanism of action involves the induction of reactive oxygen species (ROS) in the parasites in a dose-dependent manner, leading to apoptosis-like cell death. inpa.gov.brscielo.br It is also suggested that hesperidin may inhibit a key enzyme in the ergosterol (B1671047) biosynthesis pathway of the parasite. inpa.gov.brscielo.br
In vivo studies using hamsters infected with L. (L.) amazonensis showed that intralesional treatment with hesperidin was able to gradually reduce the size of the lesions. inpa.gov.brscite.ai However, it did not lead to a complete clinical and parasitological cure, suggesting that while hesperidin shows promise, further studies with different formulations and treatment regimens are needed. inpa.gov.brscite.ai
The following table summarizes the findings from anti-parasitic investigations of Hesperidin.
| Organism | Model | Key Findings |
| Leishmania (L.) amazonensis | In vitro (promastigotes and amastigotes) | Showed the highest efficacy compared to other species. inpa.gov.brscielo.br |
| Various Leishmania species | In vitro | Induced ROS production and apoptosis-like cell death in parasites. inpa.gov.brscielo.br |
| Leishmania (L.) amazonensis | In vivo (infected hamsters) | Gradually reduced lesion size, but did not achieve complete cure. inpa.gov.brscite.ai |
Advanced Analytical and Computational Methodologies for Methyl Hesperidin Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of methyl hesperidin (B1673128) and related flavonoids. It allows for the separation, identification, and quantification of individual components within a mixture.
HPLC is widely used for analyzing flavonoid compounds, including hesperidin and its derivatives like methyl hesperidin. nih.gov The technique's high resolution and sensitivity make it ideal for purity assessment and quantification. Monitoring of impurities in drug substances is routinely accomplished by using HPLC, which is often coupled with spectroscopic methods for structural elucidation. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of this compound. In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netinformaticsjournals.co.in This setup effectively separates compounds based on their hydrophobicity.
Coupling RP-HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, provides significant advantages. The DAD can acquire absorbance spectra for each peak in the chromatogram, aiding in peak identification and purity assessment. researchgate.net The characteristic UV spectrum of flavonoids, typically showing strong absorption between 280-350 nm, makes DAD a highly effective detection method. researchgate.netmdpi.com For instance, in the analysis of hesperidin, detection is often carried out around 284 nm. researchgate.net Studies on hesperidin methyl chalcone (B49325) (HMC), a mixture of methylated hesperidin derivatives, have utilized HPLC with diode array detection to characterize the complex mixture, identifying multiple flavanone (B1672756) and chalcone species. researchgate.net
A study focused on developing an RP-HPLC method for hesperidin methyl chalcone (HMC), hesperidin, and ascorbic acid used a Kromasil C18 column with a mobile phase consisting of dihydrogen phosphate (B84403) buffer (pH 4.2), methanol (B129727), and acetonitrile (B52724). humanjournals.com
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | humanjournals.com |
| Mobile Phase | Methanol:Water or Acetonitrile:Water gradients, often with acid modifiers (e.g., formic acid, phosphoric acid) | nih.govresearchgate.net |
| Detection | Diode Array Detector (DAD/PDA) | researchgate.net |
| Wavelength | ~280-297 nm | researchgate.netjst.go.jp |
| Flow Rate | ~0.7 - 1.0 mL/min | researchgate.netresearchgate.net |
For unambiguous identification and structural elucidation of this compound and its related impurities or metabolites, integrating RP-HPLC with Mass Spectrometry (MS) is a powerful approach. The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) data, which gives precise information about the molecular weight of the eluents.
Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoid analysis, as it minimizes fragmentation and typically produces a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). researchgate.netnih.gov This allows for the confident identification of known compounds by comparing their mass spectra with standards and enables the tentative identification of unknown derivatives or impurities based on their molecular weight. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation patterns. nih.gov In a study profiling impurities in hesperidin, LC-MS with an ESI source was used to identify seven different impurities. researchgate.net
Developing and validating an analytical method is a critical process to ensure that the results are reliable, accurate, and reproducible. For this compound, this process follows guidelines such as those from the International Council for Harmonisation (ICH). humanjournals.com
The validation of an HPLC method involves assessing several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. semanticscholar.org
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. informaticsjournals.co.inhumanjournals.com For HMC, linearity has been observed in ranges such as 5-25 µg/mL with a high correlation coefficient (r² > 0.99). humanjournals.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with typical acceptance criteria for recovery being within 98-102%. humanjournals.comscirp.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being desirable. informaticsjournals.co.inhumanjournals.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. japsonline.com For hesperidin, validated methods have reported LOD and LOQ values as low as 0.008 µg/mL and 0.024 µg/mL, respectively. japsonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). informaticsjournals.co.ininformaticsjournals.co.in
| Parameter | Typical Value/Range | Source |
|---|---|---|
| Linearity Range | 5 - 75 µg/mL | humanjournals.com |
| Correlation Coefficient (r²) | > 0.995 | humanjournals.com |
| Accuracy (% Recovery) | 96 - 102% | humanjournals.com |
| Precision (%RSD) | < 2% | humanjournals.com |
| LOD | 0.008 - 0.0558 µg/mL | japsonline.comresearchgate.net |
| LOQ | 0.024 - 0.1693 µg/mL | japsonline.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) Coupled with Diode Array Detection (DAD)
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the structure and confirming the identity of this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique used for the quantitative analysis and characterization of compounds with chromophores. Flavonoids like this compound possess conjugated systems that absorb UV radiation, resulting in characteristic absorption spectra. chem-soc.si
The UV spectrum of hesperidin in methanol shows a strong absorption maximum (λmax) at approximately 283-285 nm. researchgate.netchem-soc.si The interaction of this compound with other molecules, such as bovine serum albumin, has been studied using UV absorbance spectra. nih.gov The methylation of hesperidin can cause slight shifts in the absorption maxima. A study on a food additive identified as "this compound" proposed a quantitative method based on UV absorption at 297 nm, as the various methylated components showed similar molecular extinction coefficients at this wavelength. jst.go.jp The spectral data is crucial for setting the optimal detection wavelength in HPLC-UV/DAD analysis.
| Compound | Solvent | Absorption Maximum (λmax) | Source |
|---|---|---|---|
| Hesperidin | Methanol | 283 nm | chem-soc.si |
| Hesperidin | Methanol | 203 nm, 284 nm | photochemcad.com |
| This compound (food additive mixture) | Not specified | 297 nm (for quantification) | jst.go.jp |
| This compound (in interaction study) | Buffer (simulated physiological conditions) | Used for interaction analysis | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. researchgate.net
For a complex glycoside such as this compound, 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are employed.
¹H NMR: This technique identifies the different types of protons in the molecule and their chemical environments. For instance, the signals in the aromatic region can be assigned to the protons on the flavanone core's A and B rings, while the signals in the aliphatic region correspond to the protons of the sugar moieties (rutinose) and the methoxy (B1213986) groups. researchgate.net The addition of a methyl group to the hesperidin structure would result in a characteristic singlet signal in the ¹H NMR spectrum, typically around 3-4 ppm, and a corresponding signal in the ¹³C NMR spectrum.
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals help distinguish between sp²-hybridized carbons of the aromatic rings and the ketone, and the sp³-hybridized carbons of the sugar units and the flavanone C-ring. researchgate.net
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with the carbon atoms they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and confirming the attachment points of the sugar moiety and the additional methyl group. nih.gov
While specific NMR spectral data for this compound is not broadly published, the analytical approach is directly analogous to that used for its parent compound, hesperidin, where these techniques have been successfully used to assign all proton and carbon signals and confirm its stereochemistry. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. It provides an exact mass measurement, which is then used to confirm the molecular formula.
For this compound, the accepted molecular formula is C₂₉H₃₆O₁₅. nih.govnih.gov HRMS analysis would verify this by measuring the mass of the molecular ion with high precision, typically to four or more decimal places. The experimentally determined exact mass is then compared to the theoretical mass calculated from the elemental composition. The computed monoisotopic mass for this compound (C₂₉H₃₆O₁₅) is 624.20542044 Da. nih.govnih.gov An HRMS instrument would need to measure a mass that matches this value very closely to confirm the molecular formula.
Table 1: Molecular Identity of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₆O₁₅ | nih.govnih.gov |
| Molecular Weight | 624.6 g/mol | nih.gov |
Synchronous Fluorescence Spectroscopy for Protein Interaction Studies
Synchronous fluorescence spectroscopy is a powerful technique for studying the microenvironment of fluorescent amino acid residues (chromophores) in proteins, such as tryptophan and tyrosine. researchgate.net This method is particularly useful for investigating conformational changes in a protein upon binding with a ligand, such as this compound. mdpi.comnih.gov
The technique involves simultaneously scanning both the excitation and emission wavelengths while maintaining a constant wavelength interval (Δλ).
When Δλ = 15 nm , the spectrum is characteristic of tyrosine residues. mdpi.comresearchgate.net
When Δλ = 60 nm , the spectrum provides information specifically about tryptophan residues. mdpi.comresearchgate.net
In a study investigating the interaction between this compound (MH) and whey protein (WP), synchronous fluorescence spectroscopy revealed that MH could bind to the protein and alter the microenvironment of its amino acid residues. mdpi.com Researchers observed a blue shift (a shift to a shorter wavelength) in the maximum emission wavelength for tryptophan residues (from 274 nm to 270 nm) as MH was added. mdpi.com This blue shift indicates that the microenvironment around the tryptophan residues became more hydrophobic, suggesting that MH likely inserts into a hydrophobic pocket within the whey protein. mdpi.comnih.gov The fluorescence intensity of both tyrosine and tryptophan residues also decreased with increasing concentrations of this compound, indicating the formation of a non-fluorescent complex between the protein and the ligand. mdpi.comnih.gov
Table 2: Synchronous Fluorescence Spectroscopy Findings for this compound-Whey Protein Interaction
| Parameter | Observation | Interpretation | Source |
|---|---|---|---|
| Wavelength Interval (Δλ) | 60 nm (for Tryptophan) | Focus on Tryptophan microenvironment | mdpi.com |
| Maximum Wavelength | Blue shift from 274 nm to 270 nm | Increased hydrophobicity of the Tryptophan microenvironment | mdpi.com |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful predictive tools in drug discovery and biochemical research, offering insights into molecular interactions and properties before or in parallel with laboratory experiments.
Molecular Docking Simulations for Ligand-Receptor Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein) to form a stable complex. researchgate.net The primary goal is to predict the binding mode and estimate the binding affinity, which is often expressed as a docking score in kcal/mol. A lower (more negative) binding energy indicates a higher affinity. mdpi.com
Studies have used molecular docking to explore the interaction of this compound with various protein targets.
Interaction with Whey Protein: In a study of this compound's interaction with the main components of whey protein, the binding affinities were calculated to be -7.2 kcal/mol for α-Lactalbumin and -7.8 kcal/mol for β-Lactoglobulin. These strong affinities support the experimental findings that this compound spontaneously binds to whey protein, primarily through hydrophobic interactions and hydrogen bonds. mdpi.com
Interaction with HIV-1 Reverse Transcriptase: Another study investigated this compound as a potential inhibitor of HIV-1 reverse transcriptase. The docking simulation yielded a binding energy of -8.8 kcal/mol. The analysis of the docked pose revealed multiple types of interactions contributing to this stable binding, including van der Waals forces, hydrogen bonds, and pi-stacking interactions (phi-sigma and phi-phi stacked). researchgate.netinnovareacademics.in
Table 3: Predicted Binding Affinities of this compound with Protein Targets
| Receptor Target | Predicted Binding Energy (kcal/mol) | Primary Interactions Predicted | Source |
|---|---|---|---|
| α-Lactalbumin | -7.2 | Hydrophobic interactions, Hydrogen bonds | mdpi.com |
| β-Lactoglobulin | -7.8 | Hydrophobic interactions, Hydrogen bonds | mdpi.com |
In Silico Studies for Predicting Interaction Profiles and Biological Activity
In silico studies encompass a range of computational methods, including molecular docking, used to predict how a molecule like this compound will behave and interact within a biological system. These predictions can guide further in vitro and in vivo research.
By docking this compound against various known protein targets, researchers can hypothesize its potential biological activities. For example, the strong binding affinity predicted for HIV-1 reverse transcriptase suggests that this compound could be investigated for anti-HIV activity. researchgate.netinnovareacademics.in Similarly, its interaction with whey protein, which leads to conformational changes, was shown to enhance the protein's antioxidant capacity. mdpi.comnih.gov This demonstrates how in silico predictions of interaction profiles can be directly linked to a potential functional outcome.
The methylation of hesperidin to form this compound is known to alter its properties, and in silico studies help rationalize the observed effects. For instance, the addition of the methoxy group can influence hydrogen bonding capabilities and hydrophobicity, which in turn affects how the molecule interacts with protein binding sites and may lead to enhanced biological activity compared to the parent compound. nih.govnih.gov
Analysis of Physiochemical Properties for Theoretical Permeability and Solubility in Models
In silico analysis of physicochemical properties is fundamental to predicting a molecule's pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME). Properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors are calculated to assess potential drug-likeness, often using frameworks like Lipinski's Rule of Five. innovareacademics.in
Research indicates that the methylation of hesperidin to create this compound improves its physicochemical profile for biological applications. mdpi.com It has been noted to exhibit better water solubility and permeability than hesperidin. mdpi.cominnovareacademics.in An in silico analysis predicted that both hesperidin and this compound adhere to Lipinski's Rule, suggesting they have good potential for oral absorption and permeability. innovareacademics.in The calculated properties for this compound, such as its low XLogP3 value, suggest a more favorable balance of hydrophilicity and lipophilicity compared to many other flavonoids. nih.gov
Table 4: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Models | Source |
|---|---|---|---|
| Molecular Weight | 314.29 g/mol * | Within Lipinski's rule (<500), favors permeability | researchgate.net |
| C log P | 2.04* | Within Lipinski's rule (<5), indicates good lipophilicity/hydrophilicity balance | researchgate.net |
| XLogP3 | -0.8 | Indicates relatively good hydrophilicity | nih.gov |
| Hydrogen Bond Donors | 2* | Within Lipinski's rule (<5), favors membrane permeability | innovareacademics.in |
| Hydrogen Bond Acceptors | 5* | Within Lipinski's rule (<10), favors membrane permeability | innovareacademics.in |
Statistical and Data Analysis Approaches in Experimental Design
In this compound research, which spans from analytical method development to preclinical studies, statistical design helps in optimizing processes, determining the significance of observed effects, and modeling complex interactions. Key approaches include Design of Experiments (DoE) for method optimization, power analysis for determining sample sizes in biological studies, and multivariate analysis for interpreting complex datasets.
A foundational principle in designing experiments is the use of statistical models to account for variability and to distinguish between genuine effects and random chance. For instance, in preclinical studies evaluating the biological properties of Hesperidin Methyl Chalcone (HMC), a derivative of this compound, experiments are designed with specific control and treatment groups. mdpi.comnih.gov The data from these groups are then often analyzed using methods like the one-way analysis of variance (ANOVA) followed by post hoc tests, such as Tukey's test, to identify significant differences between the groups. mdpi.com For categorical data, non-parametric tests like the Kruskal–Wallis test may be employed. mdpi.com
Design of Experiments (DoE) for Analytical Method Development
A powerful statistical approach used in the development of analytical techniques for this compound is the Quality by Design (QbD) framework, which employs Design of Experiments (DoE). humanjournals.com DoE is a systematic method to determine the relationship between factors affecting a process and the output of that process. humanjournals.com This is particularly useful for creating robust and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the simultaneous estimation of Hesperidin Methyl Chalcone (HMC), its parent compound Hesperidin (HP), and other substances like Ascorbic acid (AA). humanjournals.com
In one such study, researchers identified critical parameters (factors) that could affect the HPLC separation and varied them at three different levels to observe the impact on critical responses. humanjournals.com The factors included the pH of the buffer solution, the percentage of acetonitrile (%ACN) in the mobile phase, and the flow rate. humanjournals.com The responses studied were the peak asymmetry and the resolution between the different compounds. humanjournals.com By using DoE software, a series of experimental runs with different combinations of these factors were generated and tested. humanjournals.com The resulting data allowed for the generation of mathematical models that defined the optimal conditions for the analytical method. humanjournals.com
Table 1: Example of Factors and Responses in a DoE Study for HPLC Method Development
This table outlines the variables (factors) and performance metrics (responses) used in a Design of Experiments (DoE) approach to optimize an HPLC method for Hesperidin Methyl Chalcone (HMC) and related compounds. humanjournals.com
| Category | Parameter | Description |
|---|---|---|
| Factors (Independent Variables) | pH of Buffer Solution | Varied at different levels to determine the optimal pH for chromatographic separation. |
| Acetonitrile (%ACN) | The percentage of organic modifier in the mobile phase was adjusted to control the elution strength. | |
| Flow Rate | The speed at which the mobile phase passes through the column was varied to optimize resolution and analysis time. | |
| Responses (Dependent Variables) | Asymmetry | A measure of peak shape, which is a critical parameter for method performance and accuracy. |
| Resolution | The degree of separation between adjacent peaks (e.g., between an impurity and Hesperidin), crucial for accurate quantification. |
Experimental Group Design in Preclinical Research
In preclinical studies investigating the biological effects of this compound derivatives, a fundamental aspect of experimental design is the structuring of animal groups. A typical design involves a dose-response experiment to determine the effective concentration of the compound. mdpi.com For example, in a study on arthritis, mice were treated with different doses of HMC (e.g., 10, 30, and 100 mg/kg) to identify the dose that produces a significant therapeutic effect, which was then used for all subsequent experiments. mdpi.com
The design typically includes multiple groups to ensure that the observed effects can be attributed to the test compound.
Table 2: Typical Experimental Group Design in a Preclinical Study of HMC
This table illustrates a common experimental setup for in vivo studies to assess the effects of a compound like Hesperidin Methyl Chalcone (HMC), based on designs seen in renal injury and inflammation models. mdpi.comnih.gov
| Group Name | Description | Purpose |
|---|---|---|
| Control | Healthy animals that receive no treatment or injury induction. | Provides a baseline for normal physiological and biochemical markers. |
| Vehicle | Animals that receive the injury-inducing agent and the solvent (vehicle) used to dissolve HMC, but not HMC itself. | Acts as a negative control to ensure the solvent has no effect and to measure the full effect of the injury. |
| HMC Treatment | Animals that receive the injury-inducing agent and are subsequently treated with HMC. | The primary experimental group to test the therapeutic or protective effect of HMC. |
| HMC Only | Healthy animals that receive only HMC without any injury induction. | Serves as a control to determine if HMC has any effect on its own in the absence of pathology. |
Multivariate and Chemometric Analysis
When studying this compound within complex matrices like plant extracts or biological samples, a large amount of data is often generated from analytical techniques. researchgate.net Multivariate statistical methods, such as chemometrics, are essential for interpreting this complex data. researchgate.netescholarship.org Principal Component Analysis (PCA) is a widely used chemometric technique that reduces the dimensionality of a dataset while retaining most of the variation. researchgate.net
For example, in the analysis of various Citrus fruits, PCA can be used to group different cultivars based on their chemical profiles, including their hesperidin content. researchgate.net This type of analysis can reveal patterns and identify the key chemical markers that differentiate one group from another, providing valuable insights into the composition of the raw materials from which this compound might be derived or synthesized. researchgate.net Similarly, mathematical and statistical methods like response surface analysis and principal component analysis are applied to optimize the extraction conditions for hesperidin from natural sources. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Methyl Hesperidin and Derivatives
Influence of Methylation Pattern on Specific Biological Activities
Methylation, the addition of a methyl group, can significantly alter the biological profile of hesperidin (B1673128). The position and extent of methylation on the flavonoid scaffold are determinant factors for its subsequent activity. Methylation generally increases the lipophilicity and metabolic stability of flavonoids, which can enhance their transport across cell membranes and protect them from rapid degradation researchgate.net.
Research has shown that specific methylation patterns lead to distinct enhancements in bioactivity. For instance, a derivative, hesperidin-3′-O-methylether, demonstrated significantly greater potency in phosphodiesterase (PDE4) inhibition and in suppressing airway hyperresponsiveness in a murine asthma model compared to its parent compound, hesperidin nih.gov. This suggests that methylation at the 3'-position of the B-ring is a key modification for enhancing anti-inflammatory effects related to asthma nih.gov.
In the context of anticancer activity, studies on the aglycone, hesperetin (B1673127), have revealed that structural modifications at the 4'- and 7-positions can lead to derivatives with improved anticancer properties nih.gov. Furthermore, the methylation of flavonoids has been linked to enhanced anticancer, antiviral, and anti-inflammatory effects, largely by improving their bioavailability and stability researchgate.net. A docking study investigating potential anti-HIV activity showed that methyl hesperidin had a greater binding affinity for the reverse transcriptase enzyme than hesperidin, suggesting that methylation could enhance its inhibitory potential innovareacademics.in.
The conversion of hesperidin into hesperidin methyl chalcone (B49325) (HMC) involves not only methylation but also the opening of the flavanone (B1672756) ring to form a chalcone structure regimenlab.caresearchgate.net. This structural change, combined with methylation, results in a compound with improved solubility and stability, making it more suitable for various applications, including skincare where it is used for its antioxidant and anti-inflammatory properties regimenlab.ca.
Table 1: Influence of Methylation on Biological Activities of Hesperidin Derivatives
| Derivative | Methylation Pattern | Enhanced Biological Activity | Reference |
|---|---|---|---|
| Hesperidin-3′-O-methylether | Methyl group at 3'-OH position | Potent PDE4 inhibition, Suppression of airway hyperresponsiveness | nih.gov |
| This compound | Methyl group added (position not always specified) | Higher binding affinity to HIV reverse transcriptase | innovareacademics.in |
| Hesperetin derivatives | Modification at 4'- and 7-positions | Improved anticancer activity | nih.gov |
Comparative Analysis of this compound with Hesperidin and Other Flavonoids
Comparing this compound to its parent compound, hesperidin, and other flavonoids highlights the structural basis for its altered properties. Hesperidin itself has poor water solubility, which limits its absorption and bioavailability regimenlab.canih.gov.
The methylation process that creates derivatives like Hesperidin Methyl Chalcone (HMC) significantly improves solubility and absorption regimenlab.ca. This modification allows for greater bioavailability compared to the naturally occurring hesperidin regimenlab.camdpi.com. In a comparative study, the aglycone form, hesperetin, showed higher antioxidant and anti-inflammatory activity in vitro than hesperidin mdpi.com. However, its bioavailability is also limited nih.gov. Methylated derivatives often surpass both the parent glycoside (hesperidin) and the aglycone (hesperetin) in terms of in vivo efficacy, likely due to a combination of retained activity and improved pharmacokinetics researchgate.netnih.gov.
For example, hesperidin-3′-O-methylether is more potent than hesperidin in suppressing ovalbumin-induced airway hyperresponsiveness nih.gov. The IC50 values for PDE4 catalytic activity inhibition were >100 μM for hesperidin, while hesperidin-3′-O-methylether had an IC50 of 13.9 μM, demonstrating its superior inhibitory effect nih.gov. Similarly, HMC shows superior inhibitory effects on α-glucosidase compared to the common drug acarbose, with an IC50 of 1.39 mg/mL versus 1.84 mg/mL, respectively haut.edu.cn.
A computational docking study analyzed the binding energies of hesperidin and this compound with the HIV-1 reverse transcriptase receptor. The results indicated a stronger affinity for this compound (-8.8 kcal/mol) compared to hesperidin (-8.0 kcal/mol), suggesting a more stable interaction for the methylated form innovareacademics.in.
Table 2: Comparative Properties of Hesperidin and its Derivatives
| Compound | Structure | Key Property Differences | Specific Activity Comparison | Reference |
|---|---|---|---|---|
| Hesperidin | Flavanone glycoside | Poor water solubility, lower bioavailability | Lower antioxidant and anti-inflammatory activity compared to hesperetin. IC50 for PDE4 >100 μM. | nih.govregimenlab.camdpi.com |
| Hesperetin | Aglycone of hesperidin | Higher in vitro antioxidant and anti-inflammatory activity than hesperidin, but low bioavailability. | SC50 for DPPH radical scavenging: 525.18 μM. | nih.govmdpi.com |
| Hesperidin-3′-O-methylether | Hesperidin with a methyl group at the 3'-OH position | More potent than hesperidin in specific actions. | IC50 for PDE4 inhibition: 13.9 μM. | nih.gov |
| Hesperidin Methyl Chalcone (HMC) | Ring-opened chalcone structure with methylation | Greatly improved water solubility and stability. | Superior α-glucosidase inhibition (IC50: 1.39 mg/mL) compared to acarbose. | regimenlab.cahaut.edu.cn |
Identification of Key Structural Features Essential for Distinct Mechanistic Actions
The enhanced and distinct biological activities of this compound derivatives can be traced back to specific structural features.
The Chalcone Structure: The transformation of the flavanone ring of hesperidin into the open-chain chalcone structure of HMC is a critical modification researchgate.net. This open structure provides greater conformational flexibility, which can facilitate better interaction with enzyme active sites. For instance, HMC's ability to inhibit α-glucosidase is attributed to this structural feature, combined with methylation haut.edu.cn.
Position of the Methyl Group: The location of the methyl group is paramount. As seen with hesperidin-3′-O-methylether, methylation at the 3'-hydroxyl group on the B-ring is crucial for its enhanced anti-inflammatory and PDE4 inhibitory effects nih.gov. This specific placement can alter the electronic properties and steric hindrance of the molecule, leading to a tighter fit in the binding pocket of the target enzyme. Molecular docking studies of this compound interacting with whey protein suggest the methoxy (B1213986) group on the B ring can form hydrogen bonds with amino acids, which enhances the freedom of the phenyl hydroxyl group, resulting in higher antioxidant capacity mdpi.com.
Increased Lipophilicity: Methylation inherently increases the lipophilicity (hydrophobicity) of the flavonoid researchgate.net. This is a key feature that enhances the molecule's ability to cross biological membranes, such as the intestinal wall and cell membranes, leading to improved absorption and cellular uptake researchgate.netregimenlab.ca. This increased bioavailability is a fundamental reason for the often-superior in vivo performance of methylated flavonoids over their unmethylated counterparts researchgate.net.
Interaction with P-glycoprotein (P-gp): Some flavonoids can interact with efflux transporters like P-glycoprotein in the intestine, which can limit their absorption. This compound has been shown to inhibit the transport of a P-gp substrate, suggesting it may act as a P-gp inhibitor chemfaces.com. This action could increase its own bioavailability and that of other co-administered drugs.
Q & A
Q. How is methyl hesperidin structurally characterized and validated in experimental settings?
this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm its molecular structure (C₂₉H₃₆O₁₅) and stereochemistry. Validation includes comparison with reference standards and purity assessment via melting point analysis and chromatographic retention times .
Q. What are the standard protocols for synthesizing this compound, and how are purity and yield optimized?
Synthesis involves plant extraction (e.g., from Citrus species) or chemical methods like methylation of hesperidin using dimethyl carbonate. Purity is optimized via recrystallization or column chromatography, while yield improvements focus on solvent selection (e.g., ethanol-water mixtures) and reaction temperature control. Analytical validation via HPLC ensures ≥95% purity .
Q. What in vitro and in vivo models are commonly used to assess this compound’s bioactivity?
In vitro: NIH/3T3 fibroblasts for cytotoxicity assays (MTT, ROS induction) ; cancer cell lines (e.g., HepG2) for apoptosis and cell cycle analysis . In vivo: Streptozotocin-induced diabetic rats for metabolic studies (e.g., glucose tolerance tests) ; murine models for bioavailability and pharmacokinetic profiling .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound’s reported effects on metabolic parameters across studies?
Contradictions (e.g., body weight changes in diabetic models) are resolved through systematic reviews and meta-analyses, controlling for variables like dosage (50–200 mg/kg), administration route (oral vs. intraperitoneal), and experimental duration. Sensitivity analyses differentiate compound-specific effects from model-specific biases .
Q. What strategies enhance this compound’s bioavailability, and how are they methodologically validated?
Nano-encapsulation (e.g., spray drying, freeze drying) improves solubility and stability. Validation includes in vitro dissolution testing and in vivo pharmacokinetic studies measuring plasma concentration-time curves. Comparative studies assess particle size, encapsulation efficiency, and release kinetics .
Q. What molecular pathways are targeted by this compound in cancer models, and how are these mechanisms experimentally confirmed?
this compound modulates PI3K/Akt, NF-κB, and MAPK pathways. Mechanistic validation involves siRNA knockdown, Western blotting for protein expression, and luciferase reporter assays for transcriptional activity. Co-treatment with pathway inhibitors (e.g., LY294002 for PI3K) confirms specificity .
Q. How are challenge-protection experimental designs applied to evaluate this compound’s cytoprotective effects?
Pre-treatment with this compound precedes exposure to stressors (e.g., arecoline in fibroblasts). Outcomes (cell viability, ROS levels) are quantified via flow cytometry and fluorescent probes (e.g., DCFH-DA). Statistical significance is assessed using ANOVA with post-hoc Tukey tests .
Q. What methodological considerations are critical when comparing encapsulation techniques (spray drying vs. freeze drying) for this compound?
Key parameters include:
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Dose-response curves are modeled using nonlinear regression (e.g., log-logistic). Multi-group comparisons employ mixed-effects models to account for inter-animal variability. Power analysis ensures adequate sample sizes (n ≥ 6/group) to detect ≥20% effect sizes .
Q. How are preclinical findings translated into clinical trial designs for this compound?
Preclinical-to-clinical extrapolation uses allometric scaling for dose conversion (e.g., rodent 100 mg/kg ≈ human 8.1 mg/kg). Phase I trials focus on safety (e.g., hepatic/renal function markers) and pharmacokinetics. Biomarker validation (e.g., inflammatory cytokines) links mechanistic data to clinical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
